Clinical Outcome Superiority vs. Nimodipine in Subarachnoid Hemorrhage
In a head-to-head randomized trial (n=115) for subarachnoid hemorrhage (SAH) patients, Fasudil demonstrated a significantly higher proportion of patients with a good clinical outcome compared to the calcium channel blocker nimodipine [1].
| Evidence Dimension | Clinical efficacy in SAH |
|---|---|
| Target Compound Data | 74.5% (41/55 patients) achieved a good clinical outcome |
| Comparator Or Baseline | Nimodipine: 61.7% (37/60 patients) |
| Quantified Difference | Absolute benefit increase of 12.8% (p = 0.040) |
| Conditions | Randomized, open-label clinical trial in patients undergoing surgery for aneurysmal subarachnoid hemorrhage (aSAH) |
Why This Matters
This is a key differentiator for researchers and clinicians, demonstrating a statistically significant improvement in patient outcomes with Fasudil over a standard-of-care comparator in a clinically validated setting.
- [1] Zhao J, et al. Efficacy and safety of fasudil in patients with subarachnoid hemorrhage: final results of a randomized trial of fasudil versus nimodipine. Neurol Med Chir (Tokyo). 2011;51(10):679-83. View Source
